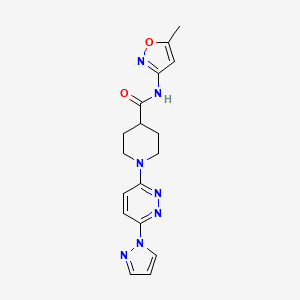

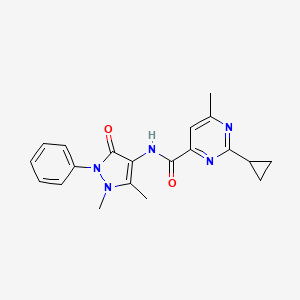

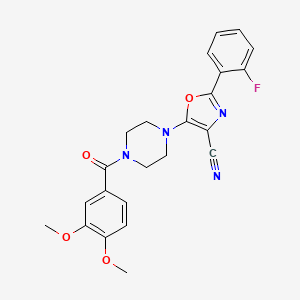

![molecular formula C13H15N3O5 B2697388 {2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid CAS No. 909352-47-2](/img/structure/B2697388.png)

{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazole derivatives have a wide range of biological activities and are part of many commercially available drugs .

Molecular Structure Analysis

The benzimidazole core of the molecule is a bicyclic heteroarene, consisting of a fusion of benzene and imidazole rings . The specific substituents on the benzimidazole core would determine the exact molecular structure of the compound.Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the benzimidazole core. These can include reactions with electrophiles, nucleophiles, and radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents on the benzimidazole core. In general, benzimidazole derivatives are stable compounds and many are soluble in common organic solvents .Applications De Recherche Scientifique

Novel Compound Synthesis

Research has shown that derivatives of benzimidazole, akin to the compound , are involved in the synthesis of novel organic compounds. For example, Ghandi et al. (2010) demonstrated the use of bifunctional formyl-acid compounds, closely related to our compound of interest, in one-pot reactions to create unique 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides with moderate to excellent yields. This showcases the compound's role in generating new chemical entities (Ghandi, Zarezadeh, & Taheri, 2010).

Catalytic Transformations

The compound and its derivatives are also implicated in catalytic transformations. Joyce et al. (2011) detailed the use of related benzimidazole compounds in thermal intramolecular condensations, leading to the production of benzimidazo[1,2-b]isoquinoline derivatives, which are potential bioreductive antitumor agents. These findings illustrate the compound's utility in creating pharmacologically relevant structures (Joyce, McArdle, & Aldabbagh, 2011).

Photoinduced Reductive Transformations

Hasegawa et al. (2004) utilized a combination of 1,3-dimethyl-2-phenylbenzimidazoline (a similar compound) and acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This study highlights the role of benzimidazole derivatives in facilitating photochemical reactions, expanding the utility of these compounds in synthetic organic chemistry (Hasegawa, Chiba, Nakajima, Suzuki, Yoneoka, & Iwaya, 2004).

Fluorescent Properties and Whitening Agents

Rangnekar and Rajadhyaksha (1986) explored the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and studied their fluorescent properties. Some compounds synthesized during this research were evaluated as fluorescent whitening agents for polyester fibers, demonstrating the compound's potential in material sciences (Rangnekar & Rajadhyaksha, 1986).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)amino]-2-oxoethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-15-9-4-3-8(5-10(9)16(2)13(15)20)14-11(17)6-21-7-12(18)19/h3-5H,6-7H2,1-2H3,(H,14,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOMHWZAYSWVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)COCC(=O)O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

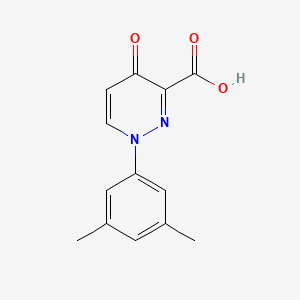

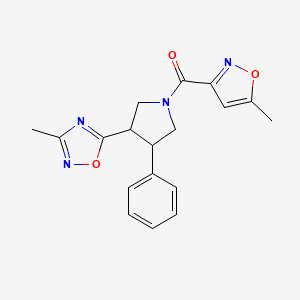

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2697313.png)

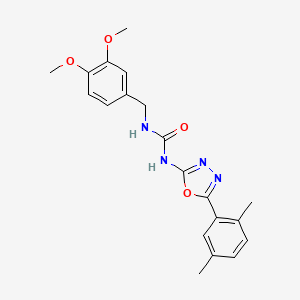

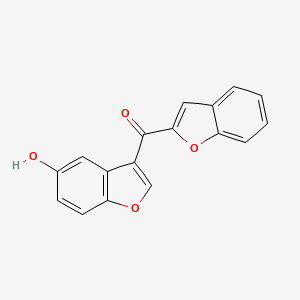

![N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide](/img/structure/B2697315.png)

![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

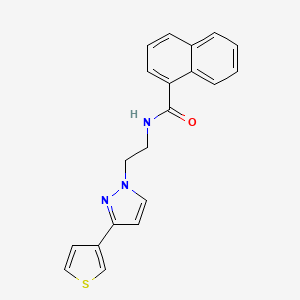

![N-[4-[[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2697323.png)

![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)